(R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile
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Overview
Description
®-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a chiral organic compound with a unique structure that includes an indene backbone, an amino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-amino-2,3-dihydro-1H-indene-4-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene backbone.
Amination: Introduction of the amino group is achieved through a nucleophilic substitution reaction.
Nitrile Introduction: The nitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products:
Oxidation Products: Oxo derivatives or carboxylic acids.
Reduction Products: Primary amines or secondary amines.
Substitution Products: Various substituted indene derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.
Anticancer Research: Studied for its potential anticancer properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-amino-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
(S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile: The enantiomer of the compound, with similar but distinct biological activities.
1-amino-2,3-dihydro-1H-indene-4-carbonitrile: The racemic mixture of the compound.
Uniqueness: ®-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(1R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10H,4-5,12H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKYBHPNMIHUPQ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C1N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC=C2[C@@H]1N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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